Cas no 1038381-74-6 (Benzenepropanoic acid, β-amino-2-ethoxy-, methyl ester)

1038381-74-6 structure
Nome del prodotto:Benzenepropanoic acid, β-amino-2-ethoxy-, methyl ester
Numero CAS:1038381-74-6
MF:C12H17NO3
MW:223.268283605576
CID:5205443
Benzenepropanoic acid, β-amino-2-ethoxy-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenepropanoic acid, β-amino-2-ethoxy-, methyl ester
-
- Inchi: 1S/C12H17NO3/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2/h4-7,10H,3,8,13H2,1-2H3
- Chiave InChI: CTYYUTQJPDWHDO-UHFFFAOYSA-N
- Sorrisi: C(C1C=CC=CC=1OCC)(N)CC(=O)OC
Benzenepropanoic acid, β-amino-2-ethoxy-, methyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75257-10.0g |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 10.0g |
$1778.0 | 2024-05-23 | |
Ambeed | A1129556-1g |
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 1g |
$1170.0 | 2024-04-26 | |
Enamine | EN300-75257-0.5g |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 0.5g |
$397.0 | 2024-05-23 | |
Enamine | EN300-75257-1.0g |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 1.0g |
$414.0 | 2024-05-23 | |
Enamine | EN300-75257-5.0g |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 5.0g |
$1199.0 | 2024-05-23 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01086852-1g |
Methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 1g |
¥8029.0 | 2023-03-01 | |
Enamine | EN300-75257-0.1g |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 0.1g |
$364.0 | 2024-05-23 | |
Enamine | EN300-75257-0.25g |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 0.25g |
$381.0 | 2024-05-23 | |
Enamine | EN300-75257-2.5g |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 2.5g |
$810.0 | 2024-05-23 | |
Enamine | EN300-75257-0.05g |
methyl 3-amino-3-(2-ethoxyphenyl)propanoate |
1038381-74-6 | 95% | 0.05g |
$348.0 | 2024-05-23 |
Benzenepropanoic acid, β-amino-2-ethoxy-, methyl ester Letteratura correlata
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
1038381-74-6 (Benzenepropanoic acid, β-amino-2-ethoxy-, methyl ester) Prodotti correlati
- 890604-18-9(2-{3,5-dimethyl-1-(thiophene-2-carbonyl)-1H-pyrazol-4-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione)
- 84485-08-5(Chloro-sibutramine hydrochloride)
- 721887-61-2((2-methoxyphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate)
- 2172501-44-7(2-(1-butyl-5-propyl-1H-1,2,3-triazol-4-yl)acetonitrile)
- 1227685-16-6((5R,7S)-1-(3-fluorophenyl)-7-Methyl-1,8-diazaspiro[4.5]decan-2-one)
- 2172199-72-1(Ethyl 3-[3-(1-amino-3,5-dimethylcyclohexyl)-1,2,4-oxadiazol-5-yl]propanoate)
- 1393100-72-5(1-(Cyclopropylmethyl)-5-methyl-1h-pyrazol-4-amine)
- 2026013-43-2(tert-butyl N-(cyanomethyl)-N-phenylcarbamate)
- 2229022-32-4(2-chloro-1-4-(pentafluoroethyl)phenylethan-1-one)
- 2171868-69-0(5-cyclobutyl-1-(4-hydroxybutan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1038381-74-6)Benzenepropanoic acid, β-amino-2-ethoxy-, methyl ester

Purezza:99%
Quantità:1g
Prezzo ($):1053.0